

Dimethyl D-Tartrate: A Versatile C4 Building Block for Chiral Synthesis

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dimethyl D-tartrate, a readily available and inexpensive diester of D-tartaric acid, serves as a cornerstone in the field of asymmetric synthesis. As a member of the "chiral pool," it provides a robust starting material with two pre-defined stereocenters, offering an efficient and economical pathway to complex, enantiomerically pure molecules.[1] Its C2-symmetric backbone and versatile functional groups—two hydroxyls and two esters—allow for a wide array of chemical manipulations. This guide explores the physicochemical properties, key chemical transformations, and diverse applications of **dimethyl D-tartrate**, establishing its significance as a crucial synthon in pharmaceutical and fine chemical development.

Physicochemical Properties

The fundamental properties of **dimethyl D-tartrate** are critical for its application in synthesis. The following table summarizes its key quantitative data.



Property	Value	Reference
IUPAC Name	dimethyl (2S,3S)-2,3- dihydroxybutanedioate	[2]
Synonyms	(-)-Dimethyl D-tartrate, D-(-)- Tartaric acid dimethyl ester	[3][4]
CAS Number	13171-64-7	[3][4]
Molecular Formula	C ₆ H ₁₀ O ₆	[4][5]
Molecular Weight	178.14 g/mol	[4][5]
Appearance	Transparent liquid or white mass solid	[4]
Melting Point	57-60 °C (decomposes)	[3]
Boiling Point	158 °C at 0.2 mm Hg	[3]
Optical Rotation	$[\alpha]D^{20}$ = -20 to -23° (c=2.5 in water)	[4]
Purity (Assay)	≥ 99.5%	[4]
Solubility	Soluble in polar solvents like water due to its hydroxyl groups.	[6]

Core Applications and Synthetic Utility

Dimethyl D-tartrate's utility stems from its identity as an inexpensive chiron that allows for the unambiguous setting of two stereocenters in a target molecule.[1] This has led to its widespread use in various areas of organic and medicinal chemistry.[1]

Synthesis of Chiral Ligands

A primary application of **dimethyl D-tartrate** is in the synthesis of chiral ligands for asymmetric catalysis.[4] By modifying the ester or hydroxyl groups, a vast library of ligands can be generated.



Transesterification: Dimethyl D-tartrate can undergo transesterification with various alcohols, such as aminoalcohols, to introduce new functionalities.[7][8] These modified tartrate derivatives are effective ligands in reactions like the Sharpless asymmetric epoxidation of allylic alcohols, which utilizes a titanium tetra-isopropoxide catalyst and an oxidizing agent to produce chiral epoxides.[8][9] Depending on the catalytic system and reaction conditions, either monosubstituted or bis-substituted tartrate derivatives can be selectively produced.[7][8]

Building Block for Bioactive Molecules and Natural Products

The C4 scaffold of **dimethyl D-tartrate** is embedded in numerous complex natural products. Synthetic chemists have leveraged this structural similarity to devise efficient total syntheses.

- Protected Threitol Derivatives: It is a common starting point for producing protected threitol derivatives, which are key intermediates.[1] These intermediates have been successfully used in the total synthesis of natural products like syringolides and secosyrin.[1]
- Other Natural Products: It has been employed in the synthesis of the western fragment of polyoxamic acid, the acyclic precursor of zaragozic acid C, and the fungal metabolite nectrisine.[1]

Use as a Chiral Auxiliary and Resolving Agent

The inherent chirality of **dimethyl D-tartrate** makes it an effective chiral auxiliary, guiding the stereochemical outcome of reactions.[1][10] Furthermore, its derivatives, such as L-dibenzoyl dimethyl tartrate, can be used as selectors for the extraction and resolution of chiral drugs.[11] Chiral pool synthesis using natural precursors like tartaric acid derivatives is considered a cost-effective method for producing enantiopure drugs.[12]

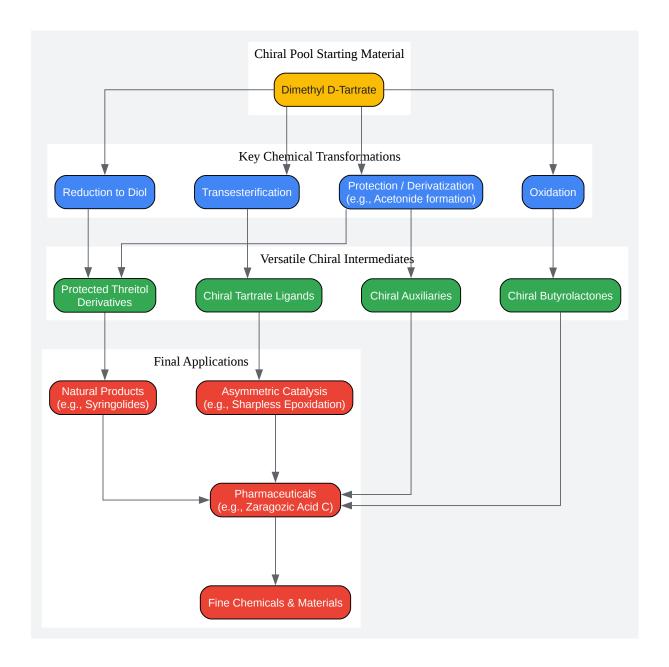
Applications in Other Industries

Beyond pharmaceuticals, dimethyl D-tartrate finds use in other sectors:

- Food Industry: It serves as a flavoring agent in food and beverages.[4][10]
- Cosmetics: It is used for its stabilizing properties in cosmetic formulations.[4]



The following diagram illustrates the general workflow for utilizing **dimethyl D-tartrate** in chiral synthesis.



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Caption: Synthetic pathways from **Dimethyl D-Tartrate**.



Experimental Protocols

This section provides detailed methodologies for key transformations involving **dimethyl D-tartrate**, based on common synthetic practices.

Protocol: Acetonide Protection of Dimethyl D-Tartrate

Protection of the diol functionality is a common first step to prevent unwanted side reactions and to allow for selective modification of the ester groups.

Objective: To synthesize dimethyl (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate.

Materials:

- Dimethyl D-tartrate
- 2,2-Dimethoxypropane
- Acetone (anhydrous)
- p-Toluenesulfonic acid (p-TsOH) or other acid catalyst
- Sodium bicarbonate (saturated aqueous solution)
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator

Procedure:

- Reaction Setup: To a solution of dimethyl D-tartrate (1 equivalent) in anhydrous acetone, add 2,2-dimethoxypropane (1.2-1.5 equivalents).
- Catalysis: Add a catalytic amount of p-TsOH (0.02-0.05 equivalents).
- Reaction: Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.



- Quenching: Quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acid catalyst.
- Extraction: Remove the acetone under reduced pressure using a rotary evaporator. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
- Washing: Combine the organic layers and wash sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: The resulting acetonide-protected tartrate is often of sufficient purity for subsequent steps. If necessary, it can be purified by flash column chromatography on silica gel.

Protocol: Transesterification with an Aminoalcohol

This protocol describes the synthesis of a bis-substituted tartrate derivative for use as a chiral ligand.[7]

Objective: To prepare a tartrate-derived diamide diol via transesterification/amidation.

Materials:

- Dimethyl D-tartrate
- Aminoalcohol (e.g., 2-aminoethanol) (2.2 equivalents)
- Titanium(IV) isopropoxide [Ti(OiPr)4] or other suitable catalyst
- Toluene or other high-boiling inert solvent
- Dean-Stark apparatus
- Standard glassware for reflux and workup

Procedure:

Foundational & Exploratory

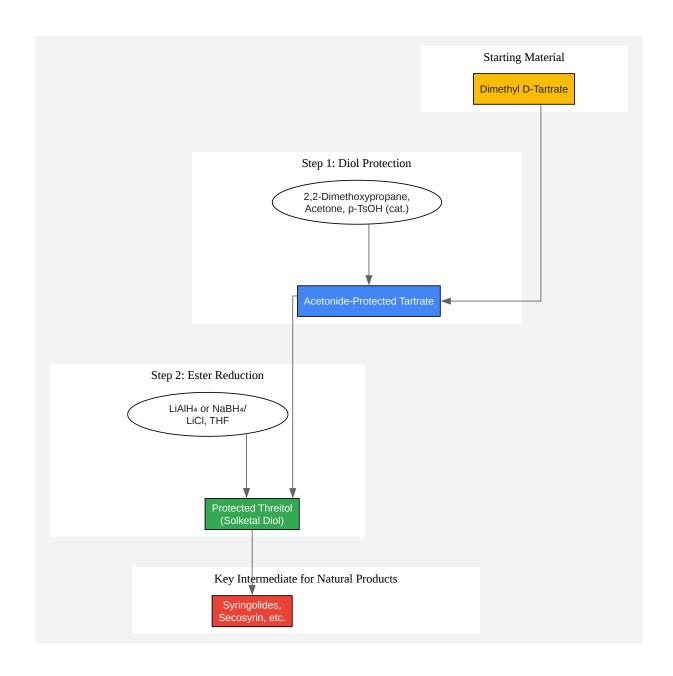




- Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, dissolve dimethyl D-tartrate (1 equivalent) and the aminoalcohol (2.2 equivalents) in toluene.
- Catalysis: Add the catalyst, such as Ti(OⁱPr)₄ (e.g., 5 mol%), to the solution.
- Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of methanol in the Dean-Stark trap. Continue refluxing until no more methanol is evolved (typically 12-24 hours).
- Workup: Cool the reaction mixture to room temperature. Add water or a dilute acid solution to hydrolyze the catalyst, which will form a precipitate (titanium dioxide).
- Filtration: Filter the mixture through a pad of Celite® to remove the solid precipitate. Wash the filter cake with the reaction solvent or ethyl acetate.
- Extraction: If necessary, wash the filtrate with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure tartrate-derived ligand.

The following diagram shows the conversion of **Dimethyl D-Tartrate** into a key threitol intermediate.





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Caption: Synthesis of a protected threitol intermediate.

Conclusion



Dimethyl D-tartrate is a powerful and versatile chiral building block in modern organic synthesis. Its low cost, natural origin, and stereochemical richness make it an ideal starting point for the efficient construction of complex molecules.[1] From the development of novel chiral ligands for asymmetric catalysis to the total synthesis of intricate natural products, the applications of **dimethyl D-tartrate** are extensive and continue to expand.[1][4] For researchers in drug development and fine chemical synthesis, a thorough understanding of the reactivity and synthetic potential of this C4 chiron is essential for innovating and creating value.

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